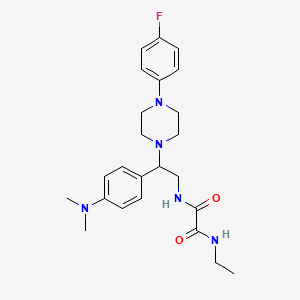

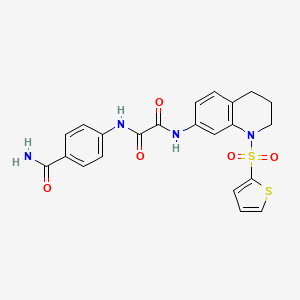

Ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate is a chemical compound with the molecular formula C13H18N4O4S . It has a molecular weight of 326.37 . The compound is also known as Acetic acid, 2- [ (2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-7-propyl-1H-purin-8-yl)thio]-, ethyl ester .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate include a predicted density of 1.44±0.1 g/cm3 .Scientific Research Applications

Bioconjugation Potential in Polymer Synthesis

The chemical structure of ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate suggests potential applications in bioconjugation and polymer synthesis, akin to the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups for biomedical applications. Rossi et al. (2008) demonstrated the RAFT synthesis of copolymers for bioconjugation, highlighting the relevance of such functional groups in creating well-defined aldehyde-containing copolymers Rossi, Zou, Scott, & Kizhakkedathu, 2008.

Catalysis in Organic Synthesis

Ghorbani-Choghamarani and Akbaripanah (2012) utilized related compounds in catalysis, illustrating how such chemical entities serve as novel and green catalysts for the formylation of alcohols and amines. This suggests potential applications of ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate in facilitating organic synthesis processes under mild conditions Ghorbani-Choghamarani & Akbaripanah, 2012.

Antimicrobial Activity Research

The compound's structural similarity to 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which have been synthesized and evaluated for antimicrobial activities, suggests potential antimicrobial application areas. Sharma, Sharma, and Rane (2004) synthesized similar compounds, showing activity against both Gram-positive and Gram-negative bacteria, indicating a possible research direction for ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate in antimicrobial studies Sharma, Sharma, & Rane, 2004.

Amine Synthesis and Protection

Sakamoto et al. (2006) discussed the use of a 2-(1,3-dioxan-2-yl)ethylsulfonyl group as a versatile protecting and activating group for amine synthesis, providing insight into the potential use of ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate in similar applications. This demonstrates its relevance in the synthesis and protection of amines, an essential process in pharmaceutical and organic chemistry Sakamoto, Izumi, Yamada, & Tsunoda, 2006.

properties

IUPAC Name |

ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-5-21-8(18)6-22-13-14-10-9(17(13)7(2)3)11(19)15-12(20)16(10)4/h7H,5-6H2,1-4H3,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRBHPRFGHZNJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)

![2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2968012.png)

![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2968014.png)

![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)

![3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2968023.png)

![N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2968026.png)

![2,6-dichloro-N-[cyclopropyl(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2968029.png)